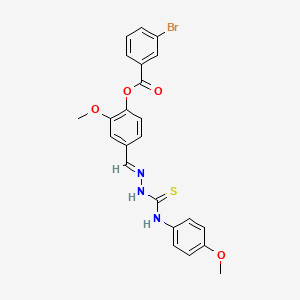

![molecular formula C20H17N3O3S B12008281 (5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606950-16-7](/img/structure/B12008281.png)

(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(5E)-5-(2,3-diméthoxybenzylidène)-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one est un composé organique complexe appartenant à la classe des thiazolotriazoles. Ce composé se caractérise par sa structure unique, qui comprend un cycle thiazole fusionné à un cycle triazole, et un groupe benzylidène substitué par des groupes diméthoxy et méthylphényl. La structure du composé confère des propriétés chimiques spécifiques qui le rendent intéressant dans divers domaines de la recherche scientifique.

Méthodes De Préparation

La synthèse de (5E)-5-(2,3-diméthoxybenzylidène)-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend la condensation de la 2,3-diméthoxybenzaldéhyde avec la 4-méthylphénylthiosemicarbazide pour former la thiosemicarbazone correspondante. Cet intermédiaire est ensuite cyclisé en milieu acide pour produire le noyau thiazolotriazole. La dernière étape implique la formation du groupe benzylidène par une réaction de condensation de Knoevenagel avec un aldéhyde approprié.

Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de ses applications spécialisées et de la complexité de sa synthèse. La synthèse à l’échelle du laboratoire implique généralement des techniques de chimie organique standard telles que le reflux, la distillation et la chromatographie pour la purification.

Analyse Des Réactions Chimiques

(5E)-5-(2,3-diméthoxybenzylidène)-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène, conduisant à la formation d’oxydes correspondants.

Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, ce qui entraîne la réduction du groupe benzylidène en groupe benzyle.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe benzylidène, où des nucléophiles tels que des amines ou des thiols peuvent remplacer les groupes méthoxy.

Les réactifs et les conditions courantes utilisés dans ces réactions comprennent des catalyseurs acides ou basiques, des solvants organiques comme le dichlorométhane ou l’éthanol, et des températures contrôlées pour optimiser les rendements de la réaction. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés, mais ils comprennent généralement divers thiazolotriazoles substitués.

Applications de la recherche scientifique

(5E)-5-(2,3-diméthoxybenzylidène)-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one a plusieurs applications de recherche scientifique :

Chimie : Le composé est utilisé comme brique dans la synthèse de molécules plus complexes et comme ligand en chimie de coordination.

Médecine : Des études préliminaires suggèrent que le composé pourrait avoir des propriétés pharmacologiques, notamment des activités anti-inflammatoires et anticancéreuses.

Industrie : Les propriétés chimiques uniques du composé le rendent utile dans le développement de nouveaux matériaux et de capteurs chimiques.

Applications De Recherche Scientifique

(5E)-5-(2,3-dimethoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Preliminary studies suggest that the compound may have pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical sensors.

Mécanisme D'action

Le mécanisme d’action de (5E)-5-(2,3-diméthoxybenzylidène)-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one implique son interaction avec des cibles moléculaires spécifiques. On pense que le composé exerce ses effets en se liant à des enzymes ou des récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes en occupant leurs sites actifs, empêchant la liaison du substrat et l’activité catalytique subséquente. Les voies moléculaires impliquées dans son action sont encore à l’étude, mais il est pensé qu’il influence les voies de signalisation liées à l’inflammation et à la prolifération cellulaire.

Comparaison Avec Des Composés Similaires

Les composés similaires à (5E)-5-(2,3-diméthoxybenzylidène)-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one comprennent d’autres thiazolotriazoles et dérivés benzylidène. Ces composés partagent des similarités structurelles mais diffèrent par leurs substituants, ce qui peut avoir un impact significatif sur leurs propriétés chimiques et leurs activités biologiques. Par exemple, les composés présentant des substituants différents sur le groupe benzylidène peuvent présenter des degrés d’inhibition enzymatique ou d’affinité de liaison aux récepteurs variables. Le caractère unique de (5E)-5-(2,3-diméthoxybenzylidène)-2-(4-méthylphényl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one réside dans sa combinaison spécifique de substituants, qui lui confèrent une réactivité chimique distincte et une activité biologique potentielle.

Références

- Oxidative esterification of ethylene glycol in methanol to methyl glycolate over Au/ZnO catalysts

- 2,2-Dimethyl-1,3-dioxane-4,6-dione 98 2033-24-1 - MilliporeSigma

- Innovative way to break chemical bonds broadens horizons for making molecules

- Chemical reaction in a liquid–liquid phase-separated multiple droplet

- HFIP Promoted Carbo-lactonisation as a New Route to Functionalised

- Beijing National Laboratory for Molecular Sciences

- International Research Center of Big Data for Sustainable Development Goals

- Large-scale characterization of drug mechanism of action

- Frontiers | A cheminformatics and network pharmacology approach

- New Mechanism of Action Kills Cancer Cells

- Disilane-bridged architectures: an emerging class of molecular materials

- Recent Advances in Marine-Derived Compounds as Potent Antibacterial and Antifungal Agents

Propriétés

Numéro CAS |

606950-16-7 |

|---|---|

Formule moléculaire |

C20H17N3O3S |

Poids moléculaire |

379.4 g/mol |

Nom IUPAC |

(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |

InChI |

InChI=1S/C20H17N3O3S/c1-12-7-9-13(10-8-12)18-21-20-23(22-18)19(24)16(27-20)11-14-5-4-6-15(25-2)17(14)26-3/h4-11H,1-3H3/b16-11+ |

Clé InChI |

WSMXYOOMRODXGN-LFIBNONCSA-N |

SMILES isomérique |

CC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=C(C(=CC=C4)OC)OC)/SC3=N2 |

SMILES canonique |

CC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=C(C(=CC=C4)OC)OC)SC3=N2 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)

![4-((5Z)-5-{[3-(3-Fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)butanoic acid](/img/structure/B12008236.png)

![1-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-2-naphthol](/img/structure/B12008260.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-1,3-dimethyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12008274.png)

![4-[(Carbamothioylcarbamothioyl)amino]-N,N-diethylbenzamide](/img/structure/B12008296.png)

![N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}butanamide](/img/structure/B12008302.png)